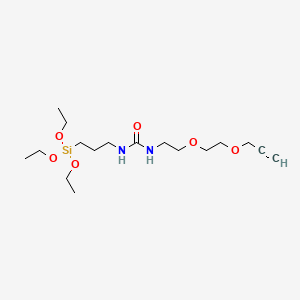

Propargyl-PEG2-urea-C3-triethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H34N2O6Si |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

1-[2-(2-prop-2-ynoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea |

InChI |

InChI=1S/C17H34N2O6Si/c1-5-12-21-14-15-22-13-11-19-17(20)18-10-9-16-26(23-6-2,24-7-3)25-8-4/h1H,6-16H2,2-4H3,(H2,18,19,20) |

InChI Key |

CROJZDYLRUYBMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCNC(=O)NCCOCCOCC#C)(OCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Propargyl-PEG2-urea-C3-triethoxysilane: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure and known properties of Propargyl-PEG2-urea-C3-triethoxysilane, a bifunctional molecule increasingly utilized in the field of targeted protein degradation and bioconjugation.

Core Chemical Identity

This compound is a versatile chemical linker characterized by three key functional domains: a terminal propargyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a triethoxysilane (B36694) moiety. This unique combination of reactive groups makes it a valuable tool for covalently linking different molecular entities.

Chemical Structure

The structural formula of this compound is presented below:

Systematic Name: 3-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1-[3-(triethoxysilyl)propyl]urea[1]

Structure:

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1637329-79-3 | [2][3][4] |

| Molecular Formula | C₁₇H₃₄N₂O₆Si | [1][4] |

| Molecular Weight | 390.55 g/mol | [1][4] |

Applications in Research and Drug Development

The unique trifunctional nature of this compound underpins its utility in several advanced research applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and for surface modification via "click" chemistry.

PROTAC Linker Chemistry

This compound serves as a PEG-based PROTAC linker.[2][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The propargyl group provides a reactive handle for "click" chemistry, a set of highly efficient and specific reactions. Specifically, the alkyne group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-modified molecule, such as a ligand for a target protein or an E3 ligase.[2][5] The PEG spacer enhances solubility and provides conformational flexibility to the resulting PROTAC molecule.

The logical workflow for the utilization of this compound in PROTAC synthesis is depicted in the following diagram:

Surface Functionalization

The triethoxysilane group allows for the covalent attachment of the molecule to hydroxylated surfaces, such as glass, silica, and metal oxides. This process, known as silanization, creates a stable, functionalized surface. The propargyl group, now presented on the surface, can be used to immobilize other molecules via click chemistry. This is particularly useful for the development of biosensors, functionalized nanoparticles, and other advanced materials.

Experimental Protocols

Safety Information

Detailed safety information, including a Material Safety Data Sheet (MSDS), should be obtained from the supplier of this compound. As with all laboratory chemicals, appropriate personal protective equipment should be worn, and the compound should be handled in a well-ventilated area.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and materials science. Its trifunctional nature enables the elegant construction of complex molecular architectures, such as PROTACs, and the functionalization of surfaces. While the lack of publicly available, detailed experimental data presents a challenge, the fundamental reactivity of its constituent functional groups is well-understood, providing a solid foundation for its application in novel research endeavors. It is anticipated that as the use of this and similar linkers becomes more widespread, more detailed technical information will become available in the scientific literature.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. a2bchem.com [a2bchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 001chemical.com [001chemical.com]

- 6. This compound - Nordic Biosite [nordicbiosite.com]

Unraveling the Intricacies of Triethoxysilane Surface Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with triethoxysilanes is a cornerstone of modern materials science, enabling advancements in fields ranging from drug delivery and biomaterials to diagnostics and coatings. This in-depth technical guide delves into the core mechanisms governing the binding of triethoxysilanes to surfaces, providing a comprehensive overview of the chemical processes, quantitative data, and experimental methodologies that underpin this critical technology.

The Two-Step Symphony: Hydrolysis and Condensation

The covalent attachment of triethoxysilanes to a surface is a nuanced process dominated by two primary chemical reactions: hydrolysis and condensation.[1] The triethoxysilane (B36694) molecule possesses a dual-reactive nature, with a silicon headgroup bearing three hydrolyzable ethoxy groups (-OCH2CH3) and an organofunctional 'R' group that imparts the desired chemical properties to the surface.[2]

Hydrolysis: The Activation Step

In the presence of water, the ethoxy groups of the triethoxysilane undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH).[2] This reaction is a prerequisite for surface binding and can be catalyzed by either acid or base.[1]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the oxygen atom of the ethoxy group is protonated, rendering the silicon atom more susceptible to nucleophilic attack by water.[1] Generally, hydrolysis is faster in acidic conditions.[1]

-

Base-Catalyzed Hydrolysis: In basic environments (pH > 7), hydroxide (B78521) ions directly attack the silicon atom.[1] While hydrolysis occurs, condensation reactions are significantly promoted at higher pH.[1]

The availability of water is a critical parameter. A stoichiometric amount of water is necessary for complete hydrolysis. An excess of water can lead to self-condensation in the bulk solution, forming polysiloxane networks that can physisorb onto the surface, while insufficient water results in incomplete hydrolysis and a less stable silane (B1218182) layer.[3]

Condensation: The Binding and Cross-Linking Step

Following hydrolysis, the newly formed, highly reactive silanol groups can participate in two competing condensation reactions:

-

Surface Condensation: The silanol groups of the hydrolyzed triethoxysilane molecule react with hydroxyl groups present on the substrate surface (e.g., silica (B1680970), glass, metal oxides) to form stable, covalent siloxane bonds (Si-O-Surface).[1] This is the pivotal step for the covalent attachment of the silane to the surface.[3]

-

Self-Condensation (Polymerization): Hydrolyzed silane molecules can also react with each other, forming a cross-linked polysiloxane network on the surface through Si-O-Si bonds.[1] The extent of this self-condensation influences the thickness, morphology, and stability of the resulting film.[3]

The interplay between these hydrolysis and condensation reactions, influenced by factors such as pH, water concentration, solvent, temperature, and the nature of the organofunctional group, dictates the final structure and properties of the modified surface.[1]

Quantitative Insights into Surface Binding

The effectiveness and characteristics of triethoxysilane surface modification can be quantified through various analytical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Kinetics of (3-Aminopropyl)triethoxysilane (APTES) on Silica Gel

| Reaction Stage | Observed Rate Constant (k_obs) | Experimental Conditions | Reference |

| Initial Fast Reaction | 1.00 x 10⁻¹ s⁻¹ | Reaction of APTES with silica gel, monitored by elemental analysis and DRIFT spectroscopy. | [3][4] |

| Slower Second Reaction | 6.91 x 10⁻³ s⁻¹ | Reaction of APTES with silica gel, monitored by elemental analysis and DRIFT spectroscopy. | [3][4] |

| Much Slower Third Reaction | 4.20 x 10⁻⁴ s⁻¹ | Reaction of APTES with silica gel, monitored by elemental analysis and DRIFT spectroscopy. | [3][4] |

Table 2: Surface Properties of Triethoxysilane Modified Surfaces

| Silane | Substrate | Film Thickness (nm) | Water Contact Angle (°) | Surface Roughness (RMS) | Surface Coverage (molecules/nm²) | Reference |

| Octadecyltriethoxysilane (OTS) | SiOx/Si | 0.3 | 50 | 0.13 ± 0.02 nm | - | [5] |

| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | Si/SiO₂ | 1.5 - 5.3 | - | - | - | [6] |

| (3-Aminopropyl)triethoxysilane (APTES) | SiO₂ | - | 50 - 93.6 | - | - | [7][8] |

| γ-Methacryloxypropyltrimethoxysilane (MPS) | Silicon Wafer | 0.85 - 1.22 | 60.7 - 71.5 | 0.254 - 0.597 µm | - | |

| Octadecyltrichlorosilane (OTS) | SiO₂ | 2.6 ± 0.2 | >110 | 1.0 Å | - | [9] |

| (3-Aminopropyl)triethoxysilane (APTES) | ALD Al₂O₃ | - | ~40 | - | ~1.5 - 2.5 | [10] |

| Protected Octanol Silane | Planar Silica | - | - | - | 4 | [11] |

Table 3: Structural Parameters of Siloxane Bonds

| Parameter | Value | Context | Reference |

| Si-O Bond Length | ~1.6 Å | Single bond in siloxanes. | [12] |

| Si-O-Si Bond Angle | 130° - 180° | Varies depending on the specific silicate (B1173343) structure. | [12] |

| Si-O-Si Bond Angle in α-quartz | 144° | A common crystalline form of silica. | [12] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for achieving consistent and effective surface modification. The following sections outline typical protocols for surface preparation, silanization, and characterization.

Surface Preparation: Cleaning and Hydroxylation

A pristine and well-hydroxylated surface is paramount for successful silanization.

Protocol: Piranha Cleaning (for Silicon-based Substrates)

-

Caution: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Procedure:

-

Slowly and carefully add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. The solution will become very hot.[1]

-

Immerse the silicon wafers or glass slides in the freshly prepared Piranha solution.

-

Heat the solution to 90-120°C for 30-60 minutes. This step removes organic residues and generates a high density of surface hydroxyl groups.[1]

-

Carefully remove the substrates and rinse them extensively with deionized (DI) water.

-

Dry the substrates under a stream of clean, dry nitrogen gas.

-

Silanization Reaction

The conditions of the silanization reaction will dictate the quality of the resulting monolayer.

Protocol: Solution-Phase Silanization with APTES

-

Materials:

-

Cleaned and hydroxylated substrates

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene (B28343) or ethanol

-

-

Procedure:

-

Prepare a 1-2% (v/v) solution of APTES in the chosen anhydrous solvent in a clean, dry reaction vessel.

-

Immerse the cleaned and dried substrates in the silane solution.

-

Allow the reaction to proceed for a specified time (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature to 80°C).[7]

-

Remove the substrates from the silane solution and rinse them thoroughly with the fresh solvent to remove any unbound silane.

-

Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

Store the silanized substrates in a desiccator to prevent atmospheric moisture contamination.

-

Surface Characterization Techniques

A suite of analytical techniques is employed to characterize the resulting silane layer.

-

X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and chemical state information of the surface, confirming the presence of silicon and the specific elements of the organofunctional group.[13][14]

-

Atomic Force Microscopy (AFM): Images the surface topography at the nanoscale, providing information on the morphology, roughness, and homogeneity of the silane layer.[5][15]

-

Contact Angle Goniometry: Measures the water contact angle on the surface, which is a sensitive indicator of the change in surface energy and hydrophobicity/hydrophilicity after modification.[7][8]

-

Ellipsometry: A non-destructive optical technique used to determine the thickness of thin films with high precision.[5][6]

Applications in Drug Development and Research

The ability to precisely tailor surface properties using triethoxysilanes has profound implications for the pharmaceutical and biotechnology industries.

-

Drug Delivery Systems: Functionalization of nanoparticles (e.g., silica, iron oxide) with triethoxysilanes allows for the attachment of targeting ligands for cell-specific drug delivery, enhances drug loading capacity, and enables controlled release profiles.

-

Biomaterials and Implants: Surface modification with biocompatible or bioactive silanes can improve the integration of medical implants with surrounding tissue, reduce thrombogenicity, and control cell adhesion and proliferation.

-

Biosensors and Diagnostics: Covalent immobilization of antibodies, enzymes, or nucleic acids onto sensor surfaces via triethoxysilane chemistry is a fundamental step in the fabrication of robust and sensitive diagnostic devices.

Conclusion

The surface binding of triethoxysilanes is a versatile and powerful technique for engineering the interface between materials. A thorough understanding of the underlying hydrolysis and condensation mechanisms, coupled with precise control over reaction conditions and rigorous characterization, is essential for the successful development of advanced materials for a wide array of applications in research and drug development. This guide provides a foundational understanding and practical framework for scientists and researchers to effectively utilize triethoxysilane chemistry in their endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]

- 3. Kinetics of interaction of 3-aminopropyltriethoxysilane on a silica gel surface using elemental analysis and diffuse reflectance infrared Fourier transform spectra - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. fkf.mpg.de [fkf.mpg.de]

- 6. details | Park Systems [parksystems.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sibener-group.uchicago.edu [sibener-group.uchicago.edu]

- 11. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silicon–oxygen bond - Wikipedia [en.wikipedia.org]

- 13. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analyzing (3-Aminopropyl)triethoxysilane-Functionalized Porous Silica for Aqueous Uranium Removal: A Study on the Adsorption Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Click Chemistry for Surface Functionalization

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Click" Chemistry Philosophy

Coined in 2001 by Nobel laureate K. Barry Sharpless, "click chemistry" is not a single specific reaction, but rather a chemical philosophy that emphasizes simplicity, efficiency, and modularity in chemical synthesis.[1][2][3] The core idea is to use a handful of nearly perfect, spring-loaded reactions to join molecular building blocks together reliably and selectively.[3][4] This approach has revolutionized fields like drug discovery, materials science, and bioconjugation by making complex molecular construction more accessible and predictable.[1][2][5]

The principles of a "click" reaction are stringent:

-

High Yield: The reactions should proceed to completion or near-completion, minimizing waste.[1][6]

-

Selectivity and Specificity: The reaction should be highly selective, forming only the desired product with minimal or no byproducts.[1][5]

-

Mild and Simple Reaction Conditions: Reactions should be insensitive to oxygen and water and ideally proceed under ambient, environmentally friendly conditions (e.g., in water at room temperature).[1][5]

-

Readily Available Starting Materials: The building blocks and reagents should be easily accessible.

-

Simple Product Isolation: Purification should be straightforward, often requiring no chromatography.[5]

For surface functionalization, click chemistry provides a powerful toolkit for covalently attaching molecules to a wide array of substrates, enabling precise control over surface properties for applications ranging from targeted drug delivery systems to advanced biomaterials and biosensors.[7][][9][10]

Core Click Reactions for Surface Modification

While several reactions fit the click criteria, a few have become dominant in surface science due to their reliability and versatility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most iconic click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] This reaction joins a terminal alkyne and an azide (B81097) to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2][11] The reaction is highly efficient and reliable but requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[12][13]

While extremely effective, the copper catalyst can be cytotoxic, which can be a concern for certain biological applications, particularly in living systems.[6][12][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[6][15] This reaction is a copper-free alternative that relies on the high internal ring strain of a cyclooctyne (B158145) derivative (e.g., DBCO, DIBO, BCN) to drive the cycloaddition with an azide.[16][17][18][19]

SPAAC is highly bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[20] This makes it the preferred method for applications like live-cell imaging and in vivo modifications.[12][16]

Other Notable Click Reactions

Other reactions also employed for surface functionalization include:

-

Thiol-ene/Thiol-yne Chemistry: Involves the reaction between a thiol and an alkene (ene) or alkyne (yne), often initiated by light or a radical initiator.[7][18]

-

Inverse-Electron-Demand Diels-Alder (IEDDA): A powerful bioorthogonal reaction between an electron-poor diene (like a tetrazine) and an electron-rich dienophile (like a strained alkene), known for its exceptionally fast reaction kinetics.[19][20]

Workflow and Decision Making

The process of functionalizing a surface using click chemistry follows a general workflow. The choice between the two primary methods, CuAAC and SPAAC, depends on the specific requirements of the experiment.

When choosing between CuAAC and SPAAC, researchers should consider the following factors.

Quantitative Data Summary

The following table summarizes typical reaction parameters for CuAAC and SPAAC when performed on a functionalized surface. These values serve as a general guideline and may require optimization for specific substrates and molecules.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Surface Group | Azide or Terminal Alkyne | Azide or Strained Alkyne (e.g., DBCO) |

| Molecule Group | Complementary Alkyne or Azide | Complementary Azide or Strained Alkyne |

| Catalyst System | CuSO₄ (Copper(II) Sulfate) + Sodium Ascorbate (B8700270) | None |

| Typical Catalyst Conc. | 1 mM CuSO₄, 5 mM Sodium Ascorbate[12][21] | N/A |

| Optional Ligand | THPTA (improves efficiency/protects biomolecules)[12] | N/A |

| Typical Reaction Time | 1 - 4 hours[12][21] | 4 - 24 hours (can be faster or slower) |

| Temperature | Room Temperature[21] | Room Temperature to 37°C |

| Typical Solvents | Aqueous Buffers (e.g., PBS), DMF, Toluene[5][21][22] | Aqueous Buffers (e.g., PBS), DMSO |

| Reaction Yields | High to quantitative[22] | High |

| Key Advantage | Fast, reliable, and well-established[12] | Biocompatible, copper-free, bioorthogonal[12][16] |

| Key Limitation | Potential copper cytotoxicity[6][12] | Can have slower kinetics than CuAAC[17] |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for functionalizing a standard silicon oxide or glass surface.

Protocol 1: Surface Preparation and Silanization with Azide Groups

This protocol describes the initial cleaning and introduction of azide-terminated linkers onto a hydroxyl-bearing surface like glass or silicon wafers.

Materials:

-

Silicon or glass substrates

-

Acetone, Isopropanol (B130326), Deionized (DI) water

-

Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide)

-

Anhydrous Toluene

-

(3-azidopropyl)triethoxysilane (APTES)

-

Nitrogen gas source

-

Oven or hot plate

Methodology:

-

Substrate Cleaning:

-

Surface Activation (Hydroxylation):

-

CRITICAL SAFETY WARNING: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always prepare the solution by adding the peroxide slowly to the acid in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[21]

-

Immerse the cleaned substrates in the piranha solution for 30-60 minutes to generate a high density of surface hydroxyl (-OH) groups.[21]

-

Carefully remove the substrates and rinse them extensively with DI water (at least 5 cycles).[21]

-

Dry the substrates thoroughly with nitrogen and use immediately for the next step.[21]

-

-

Silanization:

-

In an inert atmosphere (e.g., a glovebox or under nitrogen), prepare a 2% (v/v) solution of (3-azidopropyl)triethoxysilane in anhydrous toluene.[12]

-

Immerse the activated, dry substrates in the silane (B1218182) solution for 2 hours at room temperature.[12]

-

Remove the wafers and rinse them sequentially with toluene, acetone, and isopropanol to remove excess, unbound silane.[12]

-

-

Curing:

-

Cure the silanized substrates by baking them at 110°C for 30 minutes to form a stable, cross-linked monolayer.[12]

-

-

Characterization (Optional but Recommended):

Protocol 2: On-Surface CuAAC Reaction

This protocol details the immobilization of an alkyne-containing molecule onto the azide-functionalized surface prepared in Protocol 1.

Materials:

-

Azide-functionalized substrate (from Protocol 1)

-

Alkyne-functionalized molecule of interest

-

Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Copper(II) Sulfate (CuSO₄) solution (100 mM stock in DI water)

-

Sodium Ascorbate solution (500 mM stock in DI water, must be prepared fresh )[12]

-

Nitrogen gas source

Methodology:

-

Prepare Reagent Solutions:

-

Dissolve the alkyne-functionalized molecule in the reaction buffer to the desired final concentration (e.g., 1-10 mM).

-

Prepare fresh sodium ascorbate solution.

-

-

Click Reaction Setup:

-

Place the azide-functionalized substrate in a suitable reaction vessel.

-

Add the solution containing the alkyne-functionalized molecule, ensuring the surface is fully covered.

-

Add the CuSO₄ stock solution to a final concentration of 1 mM.[12]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.[12]

-

-

Incubation:

-

Washing and Drying:

-

Remove the substrate from the reaction solution.

-

Wash the surface thoroughly with DI water, followed by an appropriate organic solvent (e.g., ethanol (B145695) or isopropanol) to remove unreacted reagents and catalyst.[12]

-

Dry the functionalized surface under a stream of nitrogen.[12] The surface is now ready for use or further characterization.

-

Protocol 3: On-Surface SPAAC Reaction

This protocol details the copper-free immobilization of an azide-containing molecule onto a surface functionalized with a strained cyclooctyne (e.g., DBCO). The surface preparation would be similar to Protocol 1, but using a DBCO-terminated silane instead.

Materials:

-

DBCO-functionalized substrate

-

Azide-functionalized molecule of interest

-

Reaction solvent (e.g., PBS, DMSO, or a mixture)

-

Nitrogen gas source

Methodology:

-

Prepare Molecule Solution:

-

Dissolve the azide-functionalized molecule in the chosen reaction solvent to the desired final concentration.

-

-

Click Reaction Setup:

-

Place the DBCO-functionalized substrate in a reaction vessel.

-

Add the solution of the azide-functionalized molecule, ensuring complete coverage of the surface.

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C. Reaction times are typically longer than CuAAC and may range from 4 to 24 hours, depending on the reactants and their concentrations.

-

-

Washing and Drying:

-

Remove the substrate from the reaction solution.

-

Wash the surface thoroughly with the reaction solvent, followed by DI water, to remove any unbound molecules.

-

Dry the functionalized surface under a stream of nitrogen.[23] The surface is now ready for use.

-

References

- 1. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. csmres.co.uk [csmres.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medscidiscovery.com [medscidiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. jenabioscience.com [jenabioscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rjptonline.org [rjptonline.org]

- 16. vectorlabs.com [vectorlabs.com]

- 17. What is SPAAC? | AxisPharm [axispharm.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Applications of click and click-to-release chemistry in biomaterials to advance skin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. vectorlabs.com [vectorlabs.com]

- 23. benchchem.com [benchchem.com]

Hydrophilic vs. Hydrophobic Silane Surface Treatments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydrophilic and hydrophobic silane (B1218182) surface treatments, focusing on their underlying mechanisms, comparative performance data, and practical applications in research and drug development. This document is intended to serve as a core resource for professionals seeking to understand and implement these surface modification techniques.

Introduction to Silane Surface Treatments

Silanization is a chemical modification process used to alter the surface properties of materials, particularly those rich in hydroxyl groups (-OH) such as glass, silica (B1680970), and other metal oxides. This process involves the covalent bonding of organosilane molecules to the surface, allowing for the precise tuning of surface characteristics like wettability, biocompatibility, and chemical reactivity.

The general structure of an organosilane is R-Si-X₃, where 'R' is an organic functional group that dictates the final surface property (e.g., hydrophobic or hydrophilic), and 'X' is a hydrolyzable group (e.g., alkoxy or halogen) that reacts with the surface.

Hydrophilic Silanes typically possess polar or charged 'R' groups, such as amino (-NH₂), epoxy, or polyethylene (B3416737) glycol (PEG) moieties. These groups increase the surface's affinity for water, leading to lower water contact angles and enhanced wetting.

Hydrophobic Silanes feature nonpolar 'R' groups, most commonly long alkyl chains (e.g., octadecyl) or fluorinated alkyl chains. These groups decrease the surface's affinity for water, resulting in high water contact angles and a water-repellent nature.

Mechanism of Silanization

The silanization process can be broadly described in a two-step mechanism: hydrolysis and condensation. This process can be performed from either a solution phase or a vapor phase.

Silanization Workflow

The following diagram illustrates the general workflow for surface silanization.

Quantitative Data Presentation

The following tables summarize key quantitative data for hydrophilic and hydrophobic silane treatments, providing a basis for comparison.

Water Contact Angle

The water contact angle is a primary measure of surface wettability. A lower contact angle indicates a more hydrophilic surface, while a higher contact angle indicates a more hydrophobic surface.

| Silane Type | Silane Example | Substrate | Water Contact Angle (°) | Reference |

| Hydrophilic | (3-Aminopropyl)triethoxysilane (APTES) | Glass/Silica | 35 - 65 | [1] |

| [2-(Methoxy(polyethyleneoxy)propyl]trimethoxysilane | Glass | 30 - 50 | ||

| Hydrophobic | Octadecyltrichlorosilane (OTS) | Glass/Silica | 105 - 115 | [2] |

| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | Glass/Silica | 110 - 120 | ||

| Hexamethyldisilazane (HMDS) | Silica | ~85 | [2] | |

| Untreated | - | Glass/Silica | < 20 |

Surface Energy

Surface energy is another critical parameter that influences how a material interacts with its environment. It is composed of a dispersive (nonpolar) and a polar component.

| Silane Treatment | Surface Type | Dispersive Component (mJ/m²) | Polar Component (mJ/m²) | Total Surface Energy (mJ/m²) | Reference |

| Untreated Silica | Hydrophilic | ~40-50 | ~150-200 | ~190-250 | [3] |

| APTES | Hydrophilic | ~35-45 | ~10-20 | ~45-65 | |

| OTS | Hydrophobic | ~20-30 | < 5 | ~20-35 |

Protein Adsorption

The adsorption of proteins to a surface is a critical event in many biological applications, including drug delivery and medical implant biocompatibility.

| Surface Type | Protein | Adsorbed Amount (ng/cm²) | Reference |

| Hydrophilic (APTES-like) | Albumin (BSA) | 150 - 250 | [1] |

| Fibronectin | 200 - 400 | [4] | |

| Hydrophobic (OTS-like) | Albumin (BSA) | 300 - 500 | [1] |

| Fibronectin | 400 - 600 | [5] |

Note: The amount of adsorbed protein can vary significantly depending on the specific surface chemistry, protein concentration, and experimental conditions.

Cell Adhesion and Viability

The interaction of cells with a modified surface is crucial for applications in tissue engineering and drug delivery.

| Surface Type | Cell Type | Adhesion/Viability Metric | Observation | Reference |

| Hydrophilic (APTES-like) | Fibroblasts, Endothelial cells | Cell Density | Higher initial cell attachment | [6] |

| Cell Spreading | Well-spread morphology | [6] | ||

| Hydrophobic (OTS-like) | Fibroblasts, Endothelial cells | Cell Density | Lower initial cell attachment | [7] |

| Proliferation | May be inhibited compared to hydrophilic surfaces | [7] |

Experimental Protocols

This section provides detailed methodologies for common hydrophilic and hydrophobic silanization procedures.

Hydrophilic Silanization with (3-Aminopropyl)triethoxysilane (APTES) - Solution Phase

This protocol is adapted for creating an amine-functionalized, hydrophilic surface on glass or silica substrates.

Materials:

-

Glass or silica substrates

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous Toluene (B28343)

-

Deionized (DI) water

-

Nitrogen gas

-

Oven

Procedure:

-

Substrate Cleaning:

-

Sonicate substrates in acetone for 15 minutes.

-

Sonicate in isopropanol for 15 minutes.

-

Rinse thoroughly with DI water.

-

Dry under a stream of nitrogen.

-

For enhanced hydroxylation, treat with oxygen plasma (e.g., 100 W for 5 minutes) or Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ - Caution: Piranha solution is extremely corrosive and reactive ). Rinse copiously with DI water and dry.

-

-

Silanization Solution Preparation:

-

In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous toluene. For example, add 2 mL of APTES to 98 mL of anhydrous toluene.

-

-

Immersion:

-

Immerse the cleaned and dried substrates in the APTES solution for 1-2 hours at room temperature. Ensure the entire surface is in contact with the solution.

-

-

Rinsing:

-

Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.

-

Rinse with isopropanol.

-

Rinse with DI water.

-

-

Curing:

-

Dry the substrates under a stream of nitrogen.

-

Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote covalent bond formation.

-

-

Storage:

-

Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination.

-

Hydrophobic Silanization with Octadecyltrichlorosilane (OTS) - Vapor Phase

This protocol describes a method for creating a highly hydrophobic, self-assembled monolayer of OTS on a hydroxylated surface.

Materials:

-

Glass or silica substrates

-

Octadecyltrichlorosilane (OTS)

-

Vacuum desiccator or chamber

-

Source of vacuum

-

Small vial or dish for the silane

-

Cleaning reagents as described in Protocol 4.1.

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Follow the substrate cleaning and activation steps as outlined in Protocol 4.1 to ensure a high density of surface hydroxyl groups. The surface must be thoroughly dried before proceeding.

-

-

Vapor Deposition Setup:

-

Place the cleaned and dried substrates inside a vacuum desiccator.

-

In a fume hood, place a small, open container (e.g., a glass vial) containing a few drops of OTS inside the desiccator, ensuring it is not in direct contact with the substrates.

-

-

Deposition:

-

Evacuate the desiccator to a low pressure (e.g., < 1 Torr). The reduced pressure will facilitate the vaporization of the OTS.

-

Leave the substrates exposed to the OTS vapor for several hours (e.g., 2-12 hours) at room temperature. The exact time will depend on the desired monolayer quality and the specific setup.

-

-

Post-Deposition Treatment:

-

Vent the desiccator to atmospheric pressure with an inert gas like nitrogen.

-

Remove the substrates and rinse them with a nonpolar solvent like hexane (B92381) or chloroform (B151607) to remove any physisorbed silane.

-

Sonicate briefly (1-2 minutes) in the same solvent.

-

-

Curing:

-

Dry the substrates under a stream of nitrogen.

-

Cure the substrates in an oven at 110-120 °C for 30-60 minutes.

-

-

Storage:

-

Store the hydrophobic substrates in a clean, dry environment.

-

Impact on Cellular Signaling: The Integrin-FAK-Rho GTPase Pathway

Surface wettability plays a significant role in mediating cell adhesion, spreading, and migration by influencing the adsorption of extracellular matrix (ECM) proteins and the subsequent activation of intracellular signaling pathways. The Integrin-Focal Adhesion Kinase (FAK)-Rho GTPase pathway is a key mechanotransduction cascade that is differentially regulated by hydrophilic and hydrophobic surfaces.[6][8]

On hydrophilic surfaces , adsorbed ECM proteins like fibronectin are thought to adopt a more native conformation, leading to enhanced integrin clustering and activation. This robust activation of integrins promotes the phosphorylation of Focal Adhesion Kinase (FAK) at key sites such as Tyr397. Phosphorylated FAK then serves as a scaffold to recruit other focal adhesion proteins like paxillin and vinculin, leading to the formation of stable focal adhesions and promoting strong cell adhesion and spreading.[6]

Conversely, on hydrophobic surfaces , ECM proteins may adsorb in a denatured or altered conformation. While this still allows for integrin binding and FAK activation, the downstream signaling cascade is skewed towards the activation of Rho family GTPases, such as RhoA and Rac1.[8] The activation of these small GTPases is crucial for regulating the actin cytoskeleton dynamics required for cell motility, thus leading to an increase in cell migration rather than stable adhesion.

Applications in Drug Development

The ability to control surface properties at the molecular level has significant implications for drug development:

-

Drug Delivery Vehicles: The surface chemistry of nanoparticles and other drug carriers can be modified with hydrophilic silanes (e.g., PEG-silanes) to improve their stability in physiological media, reduce non-specific protein adsorption (opsonization), and prolong circulation time. Conversely, hydrophobic modifications can be used to enhance interaction with cell membranes for improved drug uptake.

-

Biocompatibility of Implants: Silane treatments are used to modify the surfaces of medical implants to either promote or prevent tissue integration. Hydrophilic surfaces that support cell adhesion are desirable for implants that need to integrate with bone (osseointegration), while hydrophobic or PEGylated surfaces can be used to create anti-fouling coatings that prevent bacterial adhesion and biofilm formation.

-

High-Throughput Screening: The patterning of hydrophilic and hydrophobic regions on microplates or biochips allows for the spatial control of cell culture and the precise delivery of reagents, enabling the development of more sophisticated and miniaturized screening assays.

-

Biosensors: The immobilization of antibodies, enzymes, or other biorecognition elements onto sensor surfaces is often achieved through silanization. The choice of silane can influence the orientation and activity of the immobilized biomolecule, thereby affecting the sensitivity and specificity of the biosensor.

Conclusion

Hydrophilic and hydrophobic silane surface treatments offer a versatile and powerful toolkit for tailoring the interfacial properties of a wide range of materials. A thorough understanding of the underlying mechanisms, coupled with the quantitative data on their performance and detailed experimental protocols, enables researchers and drug development professionals to rationally design and fabricate surfaces with desired functionalities. The ability to control protein adsorption and subsequent cellular responses through these surface modifications is a key enabling technology for advancing a wide range of biomedical applications, from targeted drug delivery to the development of next-generation medical devices.

References

- 1. Quantitative and qualitative evaluation of adsorption/desorption of bovine serum albumin on hydrophilic and hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hydrophobic contacts between the center of the βI domain and the α1/α7 helices are crucial for the low-affinity state of integrin α4 β7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fibronectin adsorption on hydrophilic and hydrophobic surfaces detected by antibody binding and analyzed during cell adhesion in serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Integrins-FAK-Rho GTPases pathway in endothelial cells sense and response to surface wettability of plasma nanocoatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

An In-depth Technical Guide to Self-Assembled Monolayers Using Functionalized Silanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of self-assembled monolayers (SAMs) formed from functionalized silanes. It covers the fundamental principles of SAM formation, detailed experimental protocols for their preparation and characterization, and their applications in drug development, including biosensors, targeted drug delivery, and cell adhesion studies.

Introduction to Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a solid substrate.[1] Silane-based SAMs are of particular interest due to their ability to form robust, covalently bound layers on a variety of hydroxylated surfaces such as silicon wafers, glass, and metal oxides.[1][2] These monolayers are created by the chemisorption of organosilane molecules, which consist of a headgroup that covalently binds to the substrate, a hydrocarbon chain, and a terminal functional group that dictates the surface properties. The ability to tailor surface chemistry with high precision makes silane (B1218182) SAMs invaluable tools in various scientific and technological fields, including drug development.

The formation of a silane SAM is a multi-step process that begins with the hydrolysis of the silane's reactive groups (e.g., chloro- or alkoxy- groups) in the presence of trace amounts of water to form silanols. These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds. Lateral polymerization between adjacent silane molecules can also occur, creating a cross-linked network that enhances the stability of the monolayer.

Quantitative Data on Silane SAM Properties

The physicochemical properties of SAMs, such as layer thickness, wettability, and surface energy, are crucial for their application and are determined by the choice of the silane molecule, including its chain length and terminal functional group. The following tables summarize key quantitative data for various commonly used functionalized silanes.

| Functional Group | Silane Example | Substrate | Water Contact Angle (Advancing) | Layer Thickness (nm) | Reference(s) |

| Methyl (-CH₃) | Octadecyltrichlorosilane (OTS) | Silicon Dioxide | 104° - 114° | 2.1 - 2.6 | [3][4][5][6] |

| Dodecyltrichlorosilane (DTS) | Silicon Dioxide | ~102° | - | [7] | |

| Propyltrichlorosilane (PTS) | Silicon Dioxide | ~80° | 0.47 | [7] | |

| Amine (-NH₂) | (3-Aminopropyl)triethoxysilane (APTES) | Silicon Dioxide/Glass | 50° - 68° | - | [8][9] |

| (N,N-dimethylaminopropyl) trimethoxysilane | Silicon Dioxide | 51.4° - 57.5° | - | [10][11] | |

| Carboxyl (-COOH) | Carboxyethylsilanetriol | Silicon Dioxide | 35° | - | [5] |

| 2-cyanoethyl triethoxysilane (B36694) (hydrolyzed) | Silicon Dioxide | - | ~0.7 | [12] | |

| Hydroxyl (-OH) | (3-Glycidyloxypropyl)trimethoxysilane (hydrolyzed) | Glass | <15° - 49° | - | [4][5] |

| Poly(ethylene glycol) (PEG) | PEG-silane | Silicon Nitride | 36° - 39° | 1.0 - 1.7 | [13][14] |

| Thiol (-SH) | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Silicon Dioxide | - | - | [15] |

Table 1: Water Contact Angles and Layer Thicknesses of Various Functionalized Silane SAMs.

| Functional Group | Silane Example | Surface Energy (mN/m) | Reference(s) |

| Amine (-NH₂) | (3-Aminopropyl)triethoxysilane (APTES) | 42.2 | [8] |

Table 2: Surface Energy of Functionalized Silane SAMs.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of functionalized silane SAMs.

Preparation of Silane SAMs

3.1.1. Solution-Phase Deposition of Octadecyltrichlorosilane (OTS) SAMs

This protocol describes the formation of a hydrophobic, methyl-terminated SAM on a silicon substrate.

-

Substrate Cleaning:

-

Cut silicon wafers into the desired size.

-

Clean the wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at 80-90°C for 15-30 minutes to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the wafers thoroughly with deionized water and dry with a stream of high-purity nitrogen gas.

-

-

Silanization:

-

Prepare a 1-5 mM solution of OTS in an anhydrous solvent such as toluene (B28343) or hexane (B92381) in a glove box or under an inert atmosphere to minimize water content.

-

Immerse the cleaned and dried substrates in the OTS solution for 2-48 hours. The immersion time can be varied to control the monolayer quality.[5]

-

After immersion, remove the substrates and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol (B145695) or isopropanol (B130326) to remove physisorbed molecules.

-

Dry the substrates again with a stream of nitrogen.

-

-

Curing (Optional but Recommended):

-

To enhance the stability and organization of the monolayer, cure the coated substrates in an oven at 110-120°C for 30-60 minutes.

-

3.1.2. Vapor-Phase Deposition of (3-Aminopropyl)triethoxysilane (APTES) SAMs

This protocol is suitable for creating amine-functionalized surfaces, which are commonly used for biomolecule immobilization.

-

Substrate Cleaning:

-

Follow the same substrate cleaning procedure as described in section 3.1.1.

-

-

Vapor-Phase Silanization:

-

Place the cleaned and dried substrates in a vacuum desiccator.

-

Place a small, open vial containing a few drops of APTES in the desiccator, ensuring it is not in direct contact with the substrates.

-

Evacuate the desiccator to a pressure of approximately 100-200 mTorr.

-

Allow the silanization to proceed for 2-12 hours at room temperature.

-

Vent the desiccator with an inert gas (e.g., nitrogen) and remove the substrates.

-

-

Curing:

-

Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to complete the covalent bonding and cross-linking.

-

Characterization of Silane SAMs

3.2.1. Contact Angle Goniometry

This technique measures the wettability of the SAM-coated surface, providing information about the surface energy and the nature of the terminal functional group.

-

Place the SAM-coated substrate on the stage of a contact angle goniometer.

-

Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface using a precision syringe.

-

Capture a high-resolution image of the droplet at the liquid-solid interface.

-

Software is then used to measure the angle between the tangent of the droplet and the substrate surface. Both advancing and receding contact angles can be measured to assess surface heterogeneity and contamination.

3.2.2. Ellipsometry

Ellipsometry is an optical technique used to determine the thickness and refractive index of thin films.

-

A polarized light beam is reflected off the surface of the SAM-coated substrate.

-

The change in polarization of the reflected light is measured by a detector.

-

By modeling the substrate and the monolayer as a layered system, the thickness of the SAM can be calculated with sub-nanometer resolution.[16] A three-layer model (air/silane/SiO₂/Si) is typically used for silane films on silicon.[17]

3.2.3. Atomic Force Microscopy (AFM)

AFM provides topographical images of the SAM surface at the nanoscale, revealing information about its morphology, homogeneity, and the presence of defects.

-

A sharp tip mounted on a flexible cantilever is scanned across the surface of the SAM.

-

The deflection of the cantilever due to forces between the tip and the surface is monitored by a laser and photodiode system.

-

This deflection data is used to generate a three-dimensional image of the surface topography. Tapping mode is often used to minimize damage to the soft monolayer.

3.2.4. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface, confirming the successful deposition and chemical nature of the SAM.

-

The SAM-coated substrate is irradiated with X-rays in an ultra-high vacuum chamber.

-

The X-rays cause the emission of core-level electrons from the atoms in the SAM.

-

The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment.

Visualizations of Key Processes and Pathways

Formation of a Silane Self-Assembled Monolayer

The following diagram illustrates the key steps involved in the formation of a functionalized silane SAM on a hydroxylated substrate.

Experimental Workflow for SAM Preparation and Characterization

This diagram outlines the typical workflow for preparing and characterizing functionalized silane SAMs.

Signaling Pathway for Integrin-Mediated Cell Adhesion on Functionalized SAMs

This diagram illustrates a simplified signaling cascade initiated by cell adhesion to a SAM functionalized with ligands that bind to cell surface integrins.

Applications in Drug Development

Functionalized silane SAMs offer a versatile platform for various applications in drug development, from fundamental research to the creation of novel therapeutic and diagnostic tools.

Biosensors

SAMs can be used to immobilize biomolecules such as antibodies, enzymes, or nucleic acids onto a sensor surface in a controlled orientation. Amine- or carboxyl-terminated SAMs are commonly used for the covalent attachment of these biomolecules. The highly ordered nature of the SAM minimizes non-specific binding and provides a well-defined surface for sensitive and specific detection of target analytes.

Targeted Drug Delivery

Nanoparticles coated with functionalized SAMs can be engineered for targeted drug delivery.[18] The terminal groups of the silanes can be conjugated with targeting ligands, such as antibodies or peptides, that specifically bind to receptors on diseased cells. This enhances the delivery of therapeutic agents to the target site, increasing efficacy and reducing off-target side effects.[18]

Cell Adhesion and Tissue Engineering

The ability to control surface chemistry with SAMs allows for the systematic study of cell-surface interactions.[19] By presenting different functional groups, researchers can investigate how surface properties influence cell adhesion, proliferation, and differentiation.[4][17] For instance, SAMs presenting the RGD (arginine-glycine-aspartic acid) peptide sequence, a common motif in extracellular matrix proteins, can be used to promote specific integrin-mediated cell adhesion.[19] This knowledge is crucial for the design of biocompatible materials for medical implants and scaffolds for tissue engineering. The interaction of cells with these engineered surfaces can trigger specific intracellular signaling pathways, such as the Focal Adhesion Kinase (FAK) and RhoA/ROCK pathways, which regulate cell shape and motility.[20]

References

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule-Modified Surfaces Engage Cells Through the αvβ3 Integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tf.nist.gov [tf.nist.gov]

- 7. fkf.mpg.de [fkf.mpg.de]

- 8. researchgate.net [researchgate.net]

- 9. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. imrpress.com [imrpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Effect of functional end groups of silane self assembled monolayer surfaces on apatite formation, fibronectin adsorption and osteoblast cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extracellular matrix - Wikipedia [en.wikipedia.org]

- 19. Focal adhesion kinase regulation in stem cell alignment and spreading on nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Focal Adhesion Kinase and ROCK Signaling Are Switch-Like Regulators of Human Adipose Stem Cell Differentiation towards Osteogenic and Adipogenic Lineages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Functionalization of Silica Nanoparticles with Propargyl-PEG2-urea-C3-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (B1680970) nanoparticles (SNPs) are versatile platforms in nanomedicine and drug delivery due to their biocompatibility, tunable size, high surface area, and the ease with which their surface can be modified. The functionalization of SNPs with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve their in vivo performance. PEGylation creates a hydrophilic layer that can reduce protein adsorption, minimize uptake by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.

This document provides a detailed protocol for the surface functionalization of silica nanoparticles with a specific heterobifunctional linker, Propargyl-PEG2-urea-C3-triethoxysilane. This linker covalently attaches to the silica surface via its triethoxysilane (B36694) group. It presents a terminal propargyl group, which is a versatile handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward conjugation of a wide variety of molecules, including targeting ligands, therapeutic agents, and imaging probes.

Materials and Methods

Materials

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Ammonium (B1175870) hydroxide (B78521) (28-30%)

-

Ethanol (B145695) (anhydrous)

-

Toluene (B28343) (anhydrous)

-

This compound

-

Deionized water

-

Nitrogen or Argon gas

Equipment

-

Round-bottom flasks

-

Condenser

-

Magnetic stirrer with hotplate

-

Ultrasonicator

-

High-speed centrifuge and centrifuge tubes

-

Vacuum oven

-

Dynamic Light Scattering (DLS) instrument

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Thermogravimetric Analyzer (TGA)

Experimental Protocols

This protocol is divided into two main stages: the synthesis of silica nanoparticles via the Stöber method and the subsequent surface functionalization with this compound using a post-synthesis grafting approach.

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

-

In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. A typical ratio is 100 mL of ethanol, 5 mL of deionized water, and 5 mL of ammonium hydroxide.

-

Stir the mixture vigorously at room temperature.

-

Rapidly add 5 mL of TEOS to the stirring solution.

-

Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring. The formation of a milky white suspension indicates the formation of silica nanoparticles.

-

Collect the synthesized silica nanoparticles by centrifugation (e.g., 9000 x g for 15 minutes).

-

Wash the nanoparticles by repeated centrifugation and redispersion. Perform three washes with absolute ethanol and then three washes with deionized water to remove any unreacted precursors.

-

After the final wash, dry the silica nanoparticles in a vacuum oven at 120°C overnight. Store the dried nanoparticles in a desiccator.

Protocol 2: Functionalization with this compound

-

Disperse a known amount of the dried silica nanoparticles (e.g., 100 mg) in anhydrous toluene (e.g., 50 mL) in a round-bottom flask.

-

To ensure a uniform dispersion, sonicate the mixture for 15-30 minutes.

-

Flush the flask with an inert gas (nitrogen or argon) to create an anhydrous environment.

-

In a separate container, prepare a solution of this compound in anhydrous toluene. The amount of silane (B1218182) will depend on the desired grafting density. A 5-10 fold molar excess relative to the estimated surface silanol (B1196071) groups is a good starting point.

-

Add the silane solution to the silica nanoparticle dispersion under the inert atmosphere.

-

Heat the reaction mixture to 80-110°C and stir for 12-24 hours. The elevated temperature facilitates the covalent bonding of the silane to the silica surface.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles thoroughly to remove any unreacted silane and by-products. Perform sequential washes with toluene (3 times) and ethanol (3 times).

-

Dry the final propargyl-functionalized silica nanoparticles under vacuum at 60-80°C overnight.

Data Presentation

The following table summarizes typical quantitative data for the characterization of silica nanoparticles before and after functionalization with this compound. These values are representative and may vary depending on the specific reaction conditions and nanoparticle size.

| Parameter | Bare Silica Nanoparticles | Propargyl-PEG-Functionalized SNPs |

| Hydrodynamic Diameter (DLS) | 100 - 150 nm | 120 - 180 nm |

| Zeta Potential (pH 7.4) | -30 to -50 mV | -10 to -25 mV |

| FTIR Characteristic Peaks | Si-O-Si (~1100 cm⁻¹), Si-OH (~950 cm⁻¹, 3400 cm⁻¹) | Si-O-Si (~1100 cm⁻¹), C-H stretching (~2900 cm⁻¹), C≡C-H stretching (~3300 cm⁻¹), C=O (urea) (~1640 cm⁻¹) |

| Mass Loss (TGA, 150-800°C) | < 5% | 10 - 25% |

Characterization

Successful functionalization can be confirmed using the following techniques:

-

Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter and a change in the zeta potential are indicative of surface modification.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of new peaks corresponding to the PEG linker (C-H stretching), the urea (B33335) group (C=O stretching), and the terminal alkyne (C≡C-H stretching) confirms the presence of the functional molecule on the nanoparticle surface.

-

Thermogravimetric Analysis (TGA): A significant weight loss at temperatures between 200°C and 600°C for the functionalized nanoparticles compared to the bare nanoparticles indicates the amount of organic material grafted onto the surface.

Visualizations

Caption: Workflow for synthesis and functionalization.

Caption: Silanization of silica with the PEG linker.

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry on a Silanized Surface

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent immobilization of molecules onto surfaces.[1][2] This technique is invaluable in fields ranging from materials science and diagnostics to drug discovery, enabling the stable attachment of biomolecules, polymers, and small molecules to substrates like glass or silicon.[1][2] This document provides a detailed protocol for performing CuAAC on a silanized surface, a common approach for introducing the necessary azide (B81097) or alkyne functional groups.

The overall process involves three main stages:

-

Surface Preparation: Rigorous cleaning and hydroxylation of the substrate to ensure a reactive surface.

-

Surface Silanization: Functionalization of the surface with an azide- or alkyne-terminated silane (B1218182).

-

CuAAC Reaction: The "click" reaction to covalently link the molecule of interest to the functionalized surface.

Experimental Workflow

Caption: Experimental workflow for CuAAC on a silanized surface.

Data Presentation: Quantitative Parameters

Successful surface modification can be monitored by various analytical techniques. Below are tables summarizing typical quantitative data for key experimental steps.

Table 1: Surface Cleaning and Hydroxylation

| Cleaning Method | Composition | Typical Conditions | Resulting Water Contact Angle (°)* |

| Piranha Solution | 3:1 H₂SO₄:H₂O₂ | 20-30 min at 130°C | < 10° |

| Methanol/HCl followed by H₂SO₄ | 1:1 Methanol:HCl, then concentrated H₂SO₄ | Varies | < 10° |

| Detergent Sonication | 1-2% Hellmanex III in DI water | 20 min sonication | 10-20° |

| Acetone/Isopropanol Sonication | Sequential sonication | 15 min each | 15-25° |

*Low contact angles indicate a clean, hydrophilic surface with exposed hydroxyl groups, which is ideal for silanization.

Table 2: Surface Silanization Parameters

| Parameter | Value | Substrate Example | Silane Agent Example | Reference |

| Silane Solution | 1-2% (v/v) in anhydrous solvent | Glass slides, Silicon wafers | (3-Aminopropyl)triethoxysilane (APTES) or (3-azidopropyl)triethoxysilane | [3][4] |

| Solvent | Anhydrous Toluene or Acetone | Glass slides, Silicon wafers | N/A | [3][4] |

| Immersion Time | 20 seconds - 4 hours | Glass slides, Silicon wafers | N/A | [3] |

| Curing | 30-60 min at 110°C | Glass slides, Silicon wafers | N/A | [3] |

Table 3: Surface Characterization - Water Contact Angle

| Surface State | Expected Water Contact Angle (°) | Indication |

| Cleaned Hydrophilic Surface | < 20° | High density of hydroxyl groups |

| Azide-Functionalized Silanized Surface | 60-80° | Successful silanization, more hydrophobic surface |

| After CuAAC Reaction | Varies (depends on immobilized molecule) | Successful immobilization of the molecule of interest |

Table 4: Typical CuAAC Reaction Parameters on a Surface

| Component | Stock Concentration | Final Concentration | Purpose |

| Alkyne- or Azide-Molecule | Varies | 10-100 µM | Molecule to be immobilized |

| Copper(II) Sulfate (CuSO₄) | 100 mM | 2 mM | Copper(I) precursor |

| Sodium Ascorbate | 500 mM | 50 mM | Reducing agent to generate Cu(I) |

| Ligand (e.g., THPTA, TBTA) | 100 mM | 4 mM | Stabilizes Cu(I) and accelerates the reaction |

| Buffer | N/A | N/A | PBS, pH 7.4 |

| Incubation Time | N/A | 1-4 hours at room temperature | N/A |

Experimental Protocols

Protocol 1: Surface Preparation (Cleaning and Hydroxylation)

This protocol describes the cleaning of glass or silicon substrates using a Piranha solution. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Prepare Piranha Solution: In a designated glass container inside a fume hood, slowly add 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). The solution will become very hot.

-

Substrate Immersion: Immerse the glass or silicon substrates in the hot Piranha solution for 20-30 minutes.[3]

-

Rinsing: Carefully remove the substrates and rinse them thoroughly with copious amounts of deionized (DI) water.

-

Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and then in an oven at 110°C for at least 1 hour.[3] The cleaned and hydroxylated substrates should be used immediately for silanization.

Protocol 2: Surface Silanization with Azide Groups

This protocol details the functionalization of the cleaned substrate with azide groups using (3-azidopropyl)triethoxysilane.

-

Prepare Silane Solution: In a sealed container under an inert atmosphere, prepare a 1-2% (v/v) solution of (3-azidopropyl)triethoxysilane in anhydrous toluene.[3][4]

-

Substrate Immersion: Immerse the cleaned, dry substrates in the silane solution.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[3][4]

-

Rinsing: Remove the substrates and rinse them sequentially with toluene, acetone, and isopropanol.[4]

-

Curing: Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes.[3]

-

Storage: Store the azide-functionalized substrates in a desiccator until use.

Protocol 3: On-Surface CuAAC Reaction

This protocol outlines the immobilization of an alkyne-containing molecule onto the azide-functionalized surface.

-

Prepare Reagent Solutions:

-

Molecule Solution: Dissolve the alkyne-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10-100 µM).[3]

-

Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in DI water.

-

Ligand Solution: Prepare a 100 mM stock solution of a suitable ligand (e.g., THPTA or TBTA) in DI water or an appropriate solvent.

-

Sodium Ascorbate Solution: Prepare a fresh 500 mM stock solution of sodium ascorbate in DI water.

-

-

Prepare Reaction Cocktail: In a microcentrifuge tube, in the following order, add:

-

The required volume of the molecule solution.

-

Buffer to reach the final desired volume.

-

Copper Sulfate solution to a final concentration of 2 mM.

-

Ligand solution to a final concentration of 4 mM.

-

Vortex briefly to mix.

-

Add Sodium Ascorbate solution to a final concentration of 50 mM to initiate the reaction.[3]

-

-

Surface Reaction: Immediately apply the reaction cocktail to the azide-functionalized surface, ensuring the entire surface is covered.

-

Incubation: Incubate in a humidified chamber for 1-4 hours at room temperature.[3][4]

-

Washing: After incubation, wash the substrate extensively with the reaction buffer (e.g., PBS) and then with DI water to remove unreacted components.[1]

-

Drying: Dry the functionalized surface with a stream of inert gas.[1]

Surface Characterization

The success of each modification step should be verified using appropriate surface analysis techniques:

-

Contact Angle Goniometry: A successful silanization will increase the water contact angle, indicating a more hydrophobic surface.[3] The contact angle may change again after the CuAAC reaction, depending on the properties of the immobilized molecule.

-

X-ray Photoelectron Spectroscopy (XPS): Can be used to confirm the presence of the azide-terminated monolayer by detecting the N1s signal.

-

Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR): Can detect the characteristic vibrational modes of the functional groups introduced on the surface.

References

Application Notes and Protocols for DNA Oligonucleotide Immobilization using Propargyl-PEG2-urea-C3-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent immobilization of DNA oligonucleotides onto solid surfaces is a cornerstone of modern molecular biology and biotechnology, enabling a wide array of applications from high-throughput DNA microarrays for gene expression analysis to the development of sophisticated biosensors for diagnostics and drug discovery. The choice of surface chemistry is critical for achieving high immobilization efficiency, stability, and accessibility of the tethered oligonucleotides for subsequent hybridization or enzymatic reactions.

This document provides detailed application notes and protocols for the immobilization of azide-modified DNA oligonucleotides onto glass or silica (B1680970) surfaces using Propargyl-PEG2-urea-C3-triethoxysilane . This heterobifunctional silane (B1218182) leverages the robust and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction for DNA attachment. The triethoxysilane (B36694) group allows for covalent anchoring to hydroxylated surfaces, while the propargyl (an alkyne) group serves as the reactive handle for coupling azide-modified oligonucleotides. The integrated polyethylene (B3416737) glycol (PEG) linker provides spatial separation of the oligonucleotide from the surface, which can reduce steric hindrance and improve hybridization efficiency.

Principle of Immobilization

The immobilization strategy is a two-step process. First, the glass or silica substrate is functionalized with this compound. The triethoxysilane groups hydrolyze in the presence of trace water to form reactive silanols, which then condense with the hydroxyl groups on the substrate surface to form a stable siloxane bond. This process creates a surface decorated with terminal propargyl groups.

In the second step, azide-modified DNA oligonucleotides are covalently attached to the propargyl-functionalized surface via the CuAAC reaction. This reaction, catalyzed by a copper(I) species, forms a stable triazole linkage between the alkyne on the surface and the azide (B81097) on the DNA.

Data Presentation

The following tables summarize representative quantitative data for key experimental parameters. These values are illustrative and may vary depending on the specific substrate, oligonucleotide sequence, and experimental conditions.

Table 1: Surface Silanization Parameters

| Parameter | Value | Substrate | Silane Agent |

| Cleaning Method | Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min | Glass microscope slides | This compound |

| Silane Concentration | 1% (v/v) in anhydrous toluene (B28343) | Glass microscope slides | This compound |

| Immersion Time | 2 hours at room temperature | Glass microscope slides | This compound |

| Curing | 1 hour at 110°C | Glass microscope slides | This compound |

Table 2: DNA Immobilization and Hybridization Performance

| Parameter | Representative Value | Method |

| Immobilized Probe Density | 2.5 x 10^12 molecules/cm² | Fluorescence quantification |

| Immobilization Efficiency | ~85% | Comparison of pre- and post-immobilization solution concentration |

| Hybridization Signal-to-Noise Ratio | >100 | Fluorescence scanning of hybridized complementary target |

| Surface Contact Angle (Post-Silanization) | 65-75° | Goniometry |

| Surface Roughness (RMS) | < 1 nm | Atomic Force Microscopy (AFM) |

Experimental Protocols

Materials and Reagents

-

Glass or silica substrates (e.g., microscope slides, silicon wafers)

-

This compound

-

Azide-modified DNA oligonucleotides (HPLC-purified)

-

Anhydrous toluene

-

Ethanol (absolute)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ultrapure water

Protocol 1: Substrate Cleaning and Hydroxylation

-

Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄.

-

Immerse the glass or silica substrates in the piranha solution for 30 minutes.

-

Carefully remove the substrates and rinse extensively with ultrapure water.

-

Dry the substrates under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes to ensure a fully hydroxylated and dry surface.

-

Protocol 2: Surface Silanization with this compound

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry container.

-

Immerse the cleaned and dried substrates in the silane solution for 2 hours at room temperature with gentle agitation.

-

Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene, followed by ethanol.

-

Dry the substrates under a stream of nitrogen.

-

Cure the silanized substrates by baking in an oven at 110°C for 1 hour to promote covalent bond formation.

-

Store the functionalized substrates in a desiccator until use.

Protocol 3: Immobilization of Azide-Modified DNA Oligonucleotides via CuAAC

-

Prepare Stock Solutions:

-

20 mM CuSO₄ in ultrapure water.

-

50 mM THPTA in ultrapure water.

-

100 mM Sodium Ascorbate in ultrapure water (prepare fresh).

-

Azide-modified DNA oligonucleotide at a desired concentration (e.g., 10 µM) in PBS, pH 7.4.

-

-

Prepare the Click Chemistry Reaction Mixture:

-

In a microcentrifuge tube, combine the following in order:

-

Azide-modified DNA oligonucleotide solution.

-

CuSO₄ solution to a final concentration of 1 mM.

-

THPTA solution to a final concentration of 5 mM.

-

Freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

-

-

Vortex briefly to mix.

-

-

Spotting and Immobilization:

-

Spot the click chemistry reaction mixture onto the propargyl-functionalized surface. For microarrays, a robotic spotter can be used.

-

Incubate the substrates in a humidified chamber at room temperature for 1-2 hours to allow the reaction to proceed.

-

-

Washing:

-

After incubation, wash the substrates extensively to remove non-covalently bound oligonucleotides and reaction components. A typical washing procedure would be:

-

2 x 5 minutes in PBS with 0.1% Tween 20.

-

2 x 5 minutes in PBS.

-

2 x 5 minutes in ultrapure water.

-

-

-

Drying:

-

Dry the substrates under a stream of nitrogen. The DNA-functionalized surface is now ready for hybridization or other downstream applications.

-

Visualizations

Caption: Experimental workflow for DNA oligonucleotide immobilization.

Caption: Chemical linkage strategy for DNA immobilization.

Caption: A potential biosensor signaling pathway.

Conclusion

The use of this compound offers a robust and efficient method for the covalent immobilization of azide-modified DNA oligonucleotides on glass and silica surfaces. The specificity of the click chemistry reaction, combined with the stability of the siloxane surface linkage and the beneficial properties of the PEG spacer, makes this approach highly suitable for demanding applications such as high-density microarrays and sensitive diagnostic biosensors. The detailed protocols provided herein serve as a comprehensive guide for researchers to successfully implement this powerful surface functionalization strategy.